

Physicochemical Properties of Isobornyl Acrylate Monomer: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Isobornyl acrylate

Cat. No.: B1166645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl acrylate (IBOA) is a monofunctional monomer recognized for its unique bridged-ring structure, which imparts a desirable combination of hardness and flexibility to polymers.^[1] It is frequently utilized as a reactive diluent in formulations for coatings, inks, and adhesives, particularly in UV and electron beam (EB) curable systems.^[1] Its properties, such as low viscosity, high glass transition temperature (Tg), and good compatibility with a range of resins, make it a valuable component in the development of high-performance materials.^[2] This guide provides an in-depth overview of the core physicochemical properties of **isobornyl acrylate**, detailed experimental protocols for their determination, and visualizations of key chemical processes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **isobornyl acrylate** monomer. It is important to note that some variations in reported values exist in the literature, which can be attributed to differences in measurement conditions and purity of the samples.

Property	Value
Molecular Formula	C ₁₃ H ₂₀ O ₂
Molecular Weight	208.30 g/mol
CAS Number	5888-33-5
Appearance	Clear, colorless to pale yellow liquid [1]
Odor	Characteristic mild odor [1]
Density	0.98 - 1.00 g/cm ³ at 20°C [1] 0.986 g/mL at 25°C [3] [4] [5]
Boiling Point	119-121 °C at 15 mmHg [3] [4] [5] 185-195°C [1]
Melting Point	< -35°C [5]
Refractive Index (n _{20/D})	1.476 [3] [4]
Viscosity	9 cP at 25°C [3] 5 mPa·s at 25°C [6]
Flash Point	109 °C 104°C (219.2 °F) [4] 207 °F [5]
Solubility	Insoluble in water; Soluble in organic solvents such as alcohols, ethers, and esters. [1]
Vapor Pressure	-

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of liquid monomers like **isobornyl acrylate**.

Density Measurement

The density of a liquid can be determined using several methods, with pycnometry and the oscillating tube method being common.[\[7\]](#)[\[8\]](#)

- Pycnometer Method:[\[7\]](#)[\[9\]](#)
 - A pycnometer, a flask with a precise volume, is thoroughly cleaned, dried, and weighed.

- The pycnometer is filled with the liquid monomer, ensuring no air bubbles are present, and thermostatted to a specific temperature (e.g., 25°C).
- The filled pycnometer is weighed again.
- The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
- Oscillating U-Tube Method:[7][8]
 - A sample of the liquid is introduced into a U-shaped tube that is electronically excited to oscillate at its characteristic frequency.
 - The instrument measures the change in the oscillation frequency, which is directly related to the density of the sample.
 - This method is fast, requires a small sample volume, and provides high accuracy.

Viscosity Measurement

The viscosity of **isobornyl acrylate** can be determined using capillary viscometers, such as the Ubbelohde viscometer.[10]

- A specific volume of the monomer is introduced into the viscometer, which is then placed in a constant temperature bath.
- The time it takes for the liquid to flow between two marked points on the capillary is measured.
- The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Refractive Index Measurement

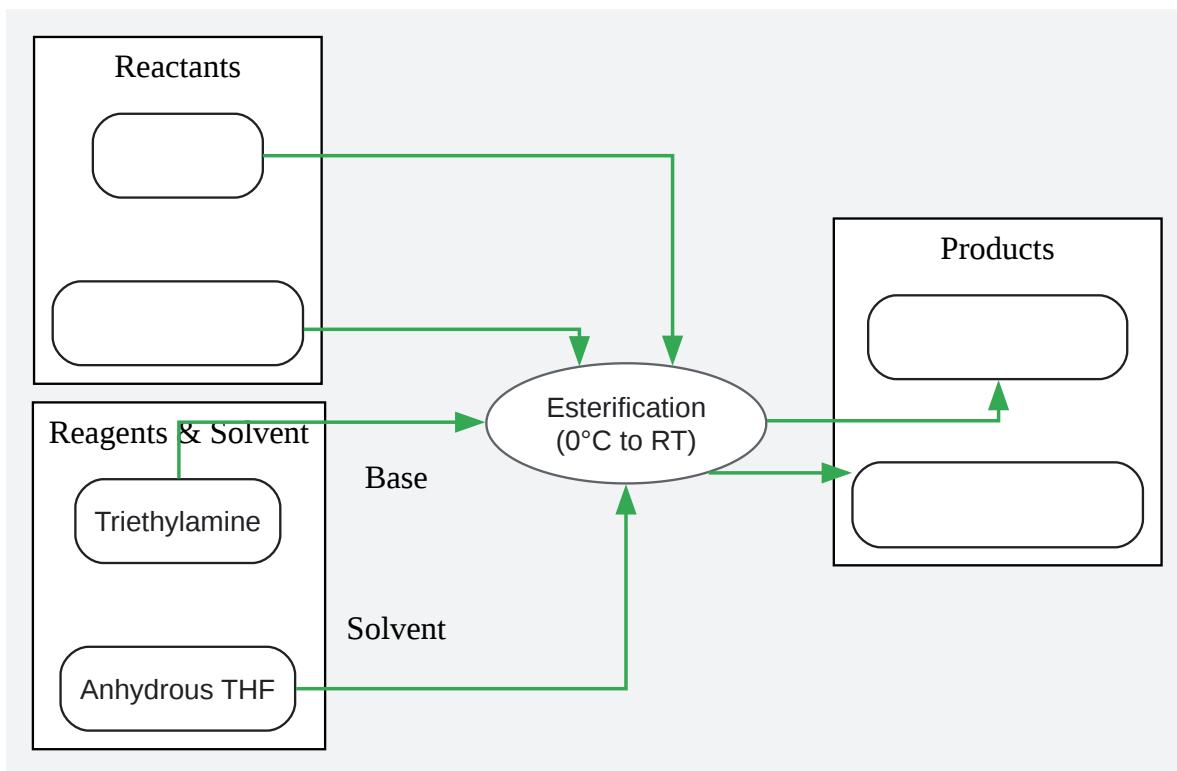
The refractive index is a fundamental property that can be measured with high precision using a refractometer.[11][12][13]

- A small drop of the **isobornyl acrylate** monomer is placed on the prism of the refractometer.
- The instrument measures the critical angle of total reflection of a light beam (typically a sodium D-line at 589 nm) that passes through the sample.
- The refractive index is automatically calculated from this critical angle. Temperature control is crucial for accurate measurements.

Boiling Point Determination

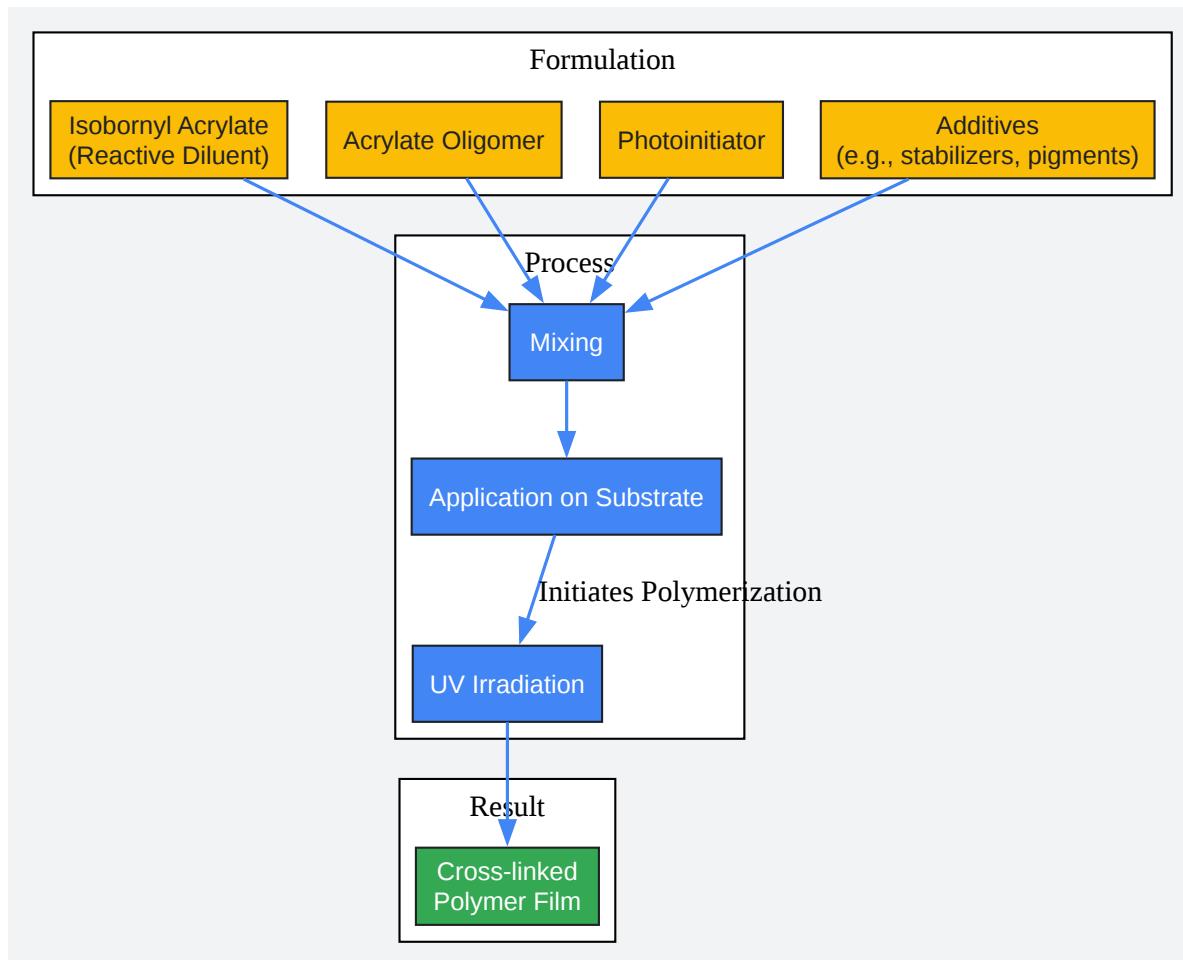
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like **isobornyl acrylate**, which has a relatively high boiling point, distillation under reduced pressure is often employed to prevent decomposition.

- The liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.
- The pressure is reduced to a specific value (e.g., 15 mmHg).
- The liquid is heated, and the temperature at which it boils and condenses is recorded as the boiling point at that pressure.


Solubility Determination

A qualitative assessment of solubility can be performed by mixing the monomer with various solvents.

- A small, measured amount of **isobornyl acrylate** is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, acetone).
- The mixture is agitated and observed for the formation of a single, clear phase (soluble) or the persistence of two distinct phases or cloudiness (insoluble or partially soluble).


Key Chemical Processes and Workflows

The following diagrams illustrate the synthesis of **isobornyl acrylate** and a typical workflow for its use in UV curing applications.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Isobornyl Acrylate** via Esterification.

[Click to download full resolution via product page](#)

Caption: General Workflow for UV Curing of an **Isobornyl Acrylate** Formulation.

Conclusion

Isobornyl acrylate is a versatile monomer with a well-defined set of physicochemical properties that make it suitable for a wide range of applications, particularly in the field of radiation-curable coatings and materials. Understanding these properties and the methods used to determine them is crucial for formulation development, quality control, and the prediction of end-product performance. The provided data and experimental outlines serve as a valuable resource for researchers and professionals working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. liftchem.com [liftchem.com]
- 2. foreverest.net [foreverest.net]
- 3. Isobornyl acrylate | 5888-33-5 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS No.5888-33-5,Isobornyl acrylate Suppliers,MSDS download [lookchem.com]
- 6. Isobornyl Acrylate IBOA MSDS/SDS | Supplier & Distributor [ascent-acrylate.com]
- 7. calnesis.com [calnesis.com]
- 8. Determination of Liquid Density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ised-isde.canada.ca [ised-isde.canada.ca]
- 10. users.metu.edu.tr [users.metu.edu.tr]
- 11. rudolphresearch.com [rudolphresearch.com]
- 12. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. mt.com [mt.com]
- To cite this document: BenchChem. [Physicochemical Properties of Isobornyl Acrylate Monomer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166645#physicochemical-properties-of-isobornyl-acrylate-monomer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com